![molecular formula C16H18N6OS2 B5577231 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)

2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the formation of a core structure followed by the addition of various functional groups. For instance, the synthesis of heterocyclic derivatives of ethyl 2-(2-pyridylacetate) shows the versatility in creating complex molecules with potential biological activities (Szulczyk et al., 2017). Similarly, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea showcases the diversity of reactions employed in synthesizing novel compounds (Ledenyova et al., 2018).

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using techniques like X-ray crystallography, NMR (nuclear magnetic resonance), and mass spectrometry. The crystal structures of some newly synthesized compounds provide insight into their molecular arrangement and interaction potential (Wawrzycka-Gorczyca & Siwek, 2011).

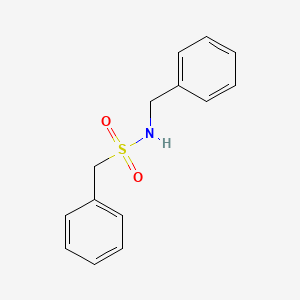

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclization, alkylation, and condensation, to form a diverse array of products. For example, the domino alkylation-cyclization reaction of propargyl bromides with thioureas/thiopyrimidinones highlights the reactivity and versatility of these compounds (Castagnolo et al., 2009).

Scientific Research Applications

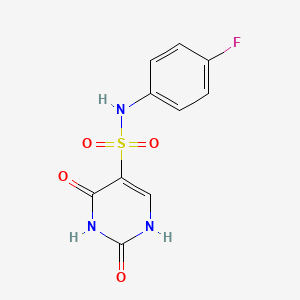

Synthesis and Antibacterial Activity

One study outlines the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, leading to compounds with notable antibacterial activity against Rhizobium radiobacter. This research demonstrates the compound's role in the development of new antibacterial agents (Tumosienė et al., 2012).

Microwave-Assisted Synthesis

Another study presents a microwave-assisted synthesis method, showcasing the efficiency of creating novel Pyrido[3,2-f][1,4]thiazepines. This approach highlights the potential for rapid synthesis of complex molecules for further pharmacological evaluation (Faty et al., 2011).

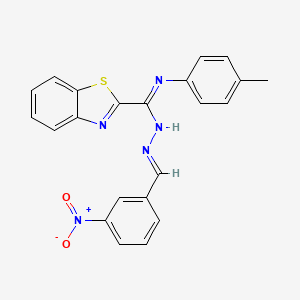

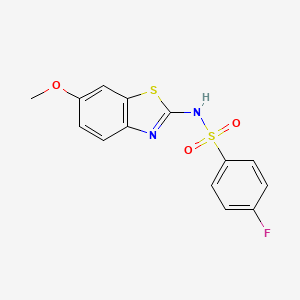

Novel Benzothiazole Derivatives

Research on the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives highlights the exploration of new compounds with potential antibacterial, antioxidant, and antitubercular activities. This emphasizes the compound's utility in generating multifunctional molecules for various therapeutic applications (Bhoi et al., 2016).

Insecticidal Assessment

A study on the synthesis of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, points to the potential agricultural applications of such compounds in developing new insecticidal agents (Fadda et al., 2017).

Ethyl 2-(2-pyridylacetate) Derivatives

The synthesis and evaluation of ethyl 2-(2-pyridylacetate) derivatives containing various moieties for antimicrobial and antiviral activities showcase the compound's significance in the quest for new therapeutic agents. This research demonstrates the versatility of the compound in synthesizing derivatives with significant biological activities (Szulczyk et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6OS2/c1-4-22-13(12-5-7-17-8-6-12)20-21-16(22)25-11(3)14(23)19-15-18-10(2)9-24-15/h5-9,11H,4H2,1-3H3,(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKUMQHANKKOKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC(C)C(=O)NC2=NC(=CS2)C)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)

![6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5577160.png)

![7-[3-(2-furyl)propyl]-2-oxa-7-azaspiro[4.5]decan-8-one](/img/structure/B5577163.png)

![N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5577180.png)

![rac-(1S,5R)-6-(3-methylbut-2-en-1-yl)-3-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5577184.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5577199.png)

![4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5577204.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)

![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)